Comparative Enzymatic Inhibition of DHFR in Pneumocystis carinii
Inhibition of Pneumocystis carinii dihydrofolate reductase (DHFR) by 6,7-difluoroquinolin-3-ol shows an IC50 of 12,000 nM [1]. As a comparator, the clinically used DHFR inhibitor trimethoprim typically exhibits an IC50 of ~10,000-20,000 nM against this enzyme [2]. This indicates that 6,7-difluoroquinolin-3-ol demonstrates an activity level in the same range as a known therapeutic agent, though it is not a clinically optimized compound.
| Evidence Dimension | DHFR Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12,000 nM |
| Comparator Or Baseline | Trimethoprim (IC50 ~10,000 - 20,000 nM) |
| Quantified Difference | Activity within the same order of magnitude as the comparator. |
| Conditions | Inhibition of dihydrofolate reductase in Pneumocystis carinii at 37 °C [1]. |
Why This Matters
This data provides a quantitative benchmark for researchers interested in developing novel antifolates, demonstrating that this scaffold possesses measurable, albeit moderate, activity against a validated drug target.
- [1] BindingDB. (n.d.). Affinity Data for 6,7-Difluoroquinolin-3-ol against DHFR (Pneumocystis carinii). Entry BDBM50585929. View Source
- [2] Allegra, C. J., Kovacs, J. A., Drake, J. C., Swan, J. C., Chabner, B. A., & Masur, H. (1987). Activity of antifolates against Pneumocystis carinii dihydrofolate reductase and identification of a potent new agent. Journal of Experimental Medicine, 165(3), 926-931. View Source
